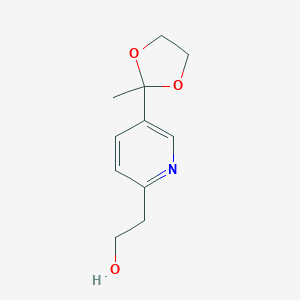

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(14-6-7-15-11)9-2-3-10(4-5-13)12-8-9/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBONGHBPVZNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CN=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391810 | |

| Record name | 2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184766-50-5 | |

| Record name | 2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol

Executive Summary: Pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug development. Among them, functionalized pyridine-2-ethanols serve as critical building blocks for a wide range of pharmacologically active molecules. This guide provides an in-depth exploration of a robust and reliable synthetic pathway to 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol, a key intermediate for advanced pharmaceutical synthesis. We will dissect the strategic decisions behind the chosen multi-step synthesis, beginning with the versatile precursor 5-acetyl-2-methylpyridine. This document furnishes detailed, step-by-step protocols, mechanistic insights, and characterization data, designed for researchers, chemists, and professionals in the field of drug development. The causality behind experimental choices, from protecting group strategy to the specific conditions for carbon-carbon bond formation, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

The Significance of Pyridine-2-ethanol Derivatives

The pyridine ring is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs. The 2-pyridineethanol moiety, in particular, offers a unique combination of a basic nitrogen atom for salt formation and a primary alcohol for further functionalization, making it a valuable synthon.[1] These derivatives are integral to the synthesis of molecules targeting a range of conditions, from inflammatory diseases to cancer. The ability to precisely functionalize the pyridine ring at other positions, such as the 5-position, allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing drug-receptor interactions.

The Target Molecule: A Versatile Intermediate

The target compound, this compound (CAS 184766-50-5)[2], is a strategically designed intermediate. It features two key functionalities:

-

A 2-ethanol group , which can be oxidized or converted into other functional groups.

-

A protected acetyl group at the 5-position in the form of a 1,3-dioxolane (a ketal). This protecting group masks the reactivity of the ketone, allowing for selective chemistry to be performed on the 2-position side chain. The ketal can be readily removed under acidic conditions to reveal the acetyl group for subsequent reactions.[3]

This dual functionality makes it an invaluable precursor for creating complex molecular architectures.

Unveiling the Synthetic Strategy

A logical and efficient synthesis of the target molecule necessitates a multi-step approach that carefully manages the reactivity of the different functional groups. Our selected pathway begins with the commercially available or readily synthesized 5-acetyl-2-methylpyridine.[4][5] The strategy unfolds in three core stages, as illustrated below.

Figure 1: High-level overview of the synthetic pathway.

This guide will detail each transformation, providing both the practical "how" and the critical "why" for each procedural step.

Stage 1: Securing the Starting Material - 5-Acetyl-2-methylpyridine

The foundation of this synthesis is 5-acetyl-2-methylpyridine (CAS 36357-38-7).[4][6] It is a disubstituted pyridine featuring the two key functional groups—a methyl group and an acetyl group—that will be modified in subsequent steps.[4]

Synthesis of 5-Acetyl-2-methylpyridine

While this compound can be sourced commercially, it can also be synthesized through several established routes. One of the most reliable methods involves a Grignard reaction on a nitrile precursor, which offers high selectivity.[4]

Detailed Protocol: Grignard Reaction for 5-Acetyl-2-methylpyridine [4]

-

Setup: A dry, three-necked round-bottom flask is assembled with a dropping funnel, a condenser fitted with a drying tube (e.g., CaCl₂), and a magnetic stirrer, all under an inert nitrogen or argon atmosphere.

-

Initial Charge: 5-Methylpyridine-2-carbonitrile is dissolved in anhydrous diethyl ether and charged into the flask. The flask is cooled to 0°C in an ice bath.

-

Grignard Addition: A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise from the dropping funnel. Causality: The temperature must be maintained below 5°C during this exothermic addition to prevent side reactions and ensure controlled formation of the magnesium iminate intermediate.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 2-3 hours until TLC analysis indicates the consumption of the starting nitrile.

-

Hydrolysis (Quench): The flask is re-cooled to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Following this, dilute hydrochloric acid is added to hydrolyze the imine intermediate to the desired ketone.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with saturated NaHCO₃ solution and then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.[4] Purification is typically achieved via vacuum distillation.

Physicochemical Data

The properties of 5-acetyl-2-methylpyridine are essential for its handling and characterization.

| Property | Value | Reference(s) |

| CAS Number | 36357-38-7 | [4][6][7] |

| Molecular Formula | C₈H₉NO | [4][6] |

| Molecular Weight | 135.16 g/mol | [4][6][8] |

| Appearance | Pale-Yellow Oil | [4][6][7] |

| Boiling Point | 55-56°C (at reduced pressure) | [4][6] |

| Density | ~1.03 g/cm³ | [4] |

Stage 2: Strategic Protection of the Carbonyl Group

To selectively functionalize the 2-methyl group, the highly reactive 5-acetyl group must be masked. The formation of a cyclic ketal using ethylene glycol is an ideal strategy due to its stability under basic conditions and its relatively straightforward removal under acidic conditions.[3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Acetyl-2-methylpyridine [myskinrecipes.com]

- 6. 5-ACETYL-2-METHYLPYRIDINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 5-ACETYL-2-METHYLPYRIDINE | 36357-38-7 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Characterization of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the physicochemical characterization of the heterocyclic compound 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol . As extensive experimental data for this specific molecule is not widely published, this document serves as a technical roadmap. It outlines the predicted properties and details the authoritative, field-proven experimental protocols required to generate a complete physicochemical profile essential for drug discovery and development.

Introduction: The Need for Rigorous Characterization

In pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics—such as solubility, pKa, and stability—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. The title compound, this compound, incorporates a pyridine ring, a hydroxyl group, and a protected ketone (dioxolane). This unique combination of functional groups suggests potential utility as a versatile intermediate in medicinal chemistry, necessitating a detailed investigation of its properties.

This guide moves beyond a simple listing of data, explaining the causality behind experimental choices and providing robust, self-validating protocols to ensure data integrity and reproducibility.

Molecular Identity and Structure

A foundational step in any characterization is confirming the molecule's identity and structure.

-

Chemical Name: 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethanol[1]

-

Synonyms: this compound, 2-Pyridineethanol, 5-(2-methyl-1,3-dioxolan-2-yl)-[1]

-

CAS Number: 184766-50-5[1]

-

Molecular Formula: C₁₁H₁₅NO₃[1]

-

Molecular Weight: 209.24 g/mol [1]

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable initial estimates. These predictions are crucial for guiding experimental design.

| Property | Predicted Value | Source |

| XLogP3-AA | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 47.9 Ų | PubChem |

| pKa (strongest acidic) | 14.9 | ChemAxon |

| pKa (strongest basic) | 4.1 | ChemAxon |

| Solubility | Not Available | - |

Note: These values are computationally predicted and require experimental verification.

Experimental Characterization Workflow

The following sections detail the essential experiments required to build a robust physicochemical profile. The workflow is designed to move from fundamental properties to more complex stability assessments.

Caption: A logical workflow for physicochemical characterization.

Aqueous Solubility Determination

Causality: Solubility is a critical determinant of oral bioavailability. Low aqueous solubility can lead to poor absorption and unreliable in vitro assay results.[2][3] We must distinguish between kinetic and thermodynamic solubility. Kinetic solubility is determined rapidly from a DMSO stock solution and is suitable for early discovery, while thermodynamic solubility represents the true equilibrium state and is vital for later-stage development.[2][4]

Protocol: Kinetic Solubility via Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a concentration gradient.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a laser nephelometer. The point at which precipitation is first detected indicates the kinetic solubility limit.[2]

-

Data Analysis: Plot the nephelometry signal against the compound concentration to determine the solubility threshold.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).[5]

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration using a low-binding filter plate.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.

Ionization Constant (pKa) Determination

Causality: The pKa value dictates the extent of a molecule's ionization at a given pH. This is crucial as the ionization state affects solubility, lipophilicity, and the ability to cross biological membranes. For this compound, the pyridine nitrogen is expected to be the primary basic center. Potentiometric titration is a highly accurate and standard method for pKa determination.[6][7]

Protocol: pKa Determination via Potentiometric Titration

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a concentration of approximately 1 mM.[6][8] If solubility is limited, a water-cosolvent mixture (e.g., methanol-water) can be used, and the aqueous pKa is then determined by extrapolation.[9]

-

Inert Atmosphere: Purge the solution with nitrogen before and during the titration to prevent the dissolution of atmospheric CO₂, which can interfere with pH measurements.[6][8]

-

Titration: Place the solution in a thermostatted vessel (25°C) and titrate with a standardized solution of 0.1 M HCl (to determine basic pKa) or 0.1 M NaOH (for acidic pKa). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

pKa Calculation: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[8]

Stability Profile: Forced Degradation Studies

Causality: Understanding how a compound degrades under stress is a regulatory requirement (ICH Q1A) and is fundamental to developing a stable formulation and establishing a shelf life.[10][11][12] Forced degradation studies deliberately expose the compound to harsh conditions to identify potential degradation products and pathways.[12][13] This information is then used to develop a stability-indicating analytical method.

Protocol: Forced Degradation (Stress Testing)

The goal is to achieve a target degradation of 5-20%.[10][12][14]

-

Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or slightly elevated temperature. The dioxolane group may be particularly susceptible to acid-catalyzed hydrolysis, while the ester linkage (if present as an impurity or prodrug) would be labile to base.

-

Oxidative Degradation: Expose the compound to a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and the compound in solution to elevated temperatures.

-

Photodegradation: Expose the compound (both solid and in solution) to a light source conforming to ICH Q1B guidelines, alongside a dark control sample.[11]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (typically HPLC with UV and Mass Spectrometric detection) to separate and identify the parent compound and any degradation products.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid contact with skin and eyes and prevent inhalation of any dust or vapors.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and strong oxidizing agents.[15] Some related compounds are moisture-sensitive, so storage under an inert atmosphere may be advisable.[15]

-

Hazards: Dioxolane-containing compounds can be flammable and may cause skin and eye irritation.[16] Always consult a compound-specific SDS when available.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the complete physicochemical characterization of this compound. By employing these validated experimental protocols, researchers can generate the high-quality, reproducible data necessary to assess the compound's viability as a drug candidate, guide formulation development, and satisfy regulatory requirements. This methodical investigation ensures that decisions made during the drug development process are based on a solid foundation of scientific evidence.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]

-

BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

-

Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

ECETOC. (2019). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

ResearchGate. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

MDPI. (2016). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available from: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ResearchGate. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

Sources

- 1. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijcrt.org [ijcrt.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

A Guide to the Spectroscopic Characterization of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol

Molecular Structure and Functional Group Analysis

A robust spectroscopic analysis begins with a clear understanding of the molecule's structure. 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol (Molecular Formula: C₁₁H₁₅NO₃, Molecular Weight: 209.24 g/mol ) is comprised of a pyridine ring substituted at the 2 and 5 positions.[1] The substituent at the 2-position is a hydroxyethyl group, and the substituent at the 5-position is a methyl-substituted dioxolane ring.

The key functional groups that will give rise to characteristic spectroscopic signals are:

-

The disubstituted pyridine ring : Aromatic protons and carbons with distinct chemical shifts.

-

The ethanol side chain : Methylene groups and a primary alcohol, leading to characteristic proton and carbon signals, as well as a distinct IR absorption.

-

The dioxolane ring : Methylene groups in a cyclic ether environment.

-

The quaternary carbon of the dioxolane ring, bonded to a methyl group.

-

The methyl group on the dioxolane ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for each type of proton.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Doublet | 1H | H-6 (Pyridine) | The proton at the 6-position is ortho to the nitrogen, leading to significant deshielding. |

| ~7.8 | Doublet of Doublets | 1H | H-4 (Pyridine) | This proton is coupled to both H-3 and H-6 (meta-coupling). |

| ~7.3 | Doublet | 1H | H-3 (Pyridine) | Coupled to H-4. |

| ~4.0 | Triplet | 2H | -CH₂-OH | The methylene group attached to the hydroxyl group. |

| ~3.9-4.1 | Multiplet | 4H | -O-CH₂-CH₂-O- (Dioxolane) | The four protons of the dioxolane ring are expected to be in a complex multiplet. |

| ~3.0 | Triplet | 2H | Pyridine-CH₂- | The methylene group attached to the pyridine ring. |

| ~2.5 | Singlet (broad) | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. |

| ~1.6 | Singlet | 3H | -CH₃ | The methyl group on the dioxolane ring is a singlet as it has no adjacent protons. |

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup : Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 3-4 seconds.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Visualizing ¹H-¹H Correlations with COSY

A Correlation Spectroscopy (COSY) experiment would be invaluable in confirming the assignments of the pyridine and ethanol protons.

Sources

"5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol derivatives"

An In-depth Technical Guide to 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol Derivatives

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of over 7,000 drug molecules.[1] Its prevalence is due to a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances water solubility, and allows for π-π stacking interactions, all of which are critical for binding to biological targets.[2][3] This guide focuses on a particularly versatile class of pyridine derivatives: those built upon the this compound framework.

This specific scaffold is strategically designed for synthetic utility in drug discovery. It features three key components:

-

The Pyridine Core: Provides the foundational pharmacophore with its inherent biological relevance.[4][5]

-

The Dioxolane Group: A robust ketal that serves as a protecting group for a ketone. This allows for chemical transformations on other parts of the molecule without interference from a reactive carbonyl group.

-

The Ethanol Side Chain: The terminal hydroxyl group is a versatile handle for subsequent chemical modifications (derivatization) and can participate in crucial hydrogen-bonding interactions with target proteins.[6][7]

This document provides a comprehensive technical overview of the synthesis, characterization, and potential applications of these derivatives, designed to empower researchers in their drug development endeavors.

PART 1: Synthesis and Retrosynthetic Strategy

A robust and logical synthetic plan is the foundation of any successful drug discovery campaign. The synthesis of this compound derivatives is best approached through a carefully planned retrosynthetic analysis.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a straightforward and efficient synthetic pathway. The primary disconnections are at the C-C bond of the ethanol side chain and the ketal protecting group.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. [PDF] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. nbinno.com [nbinno.com]

The Ascendant Trajectory of Pyridine Derivatives: A Guide to Unlocking Diverse Biological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental nitrogen-containing heterocycle, has firmly established itself as a cornerstone in the architecture of modern therapeutics.[1][2] Its versatile chemical nature, coupled with the ability to engage in a multitude of biological interactions, has propelled the development of a diverse arsenal of compounds with potent and selective activities.[1][3] Pyridine and its derivatives are integral building blocks for a vast array of medicines, owing to their potent biological actions.[4] In the United States, an analysis of FDA-approved drugs revealed that the pyridine ring is the most frequently occurring aza-heterocycle, present in 54 approved drugs between 2014 and 2023, with a significant concentration in anticancer therapies.[5]

This technical guide provides a comprehensive exploration of the key biological activities of pyridine derivatives, delving into the core mechanisms of action, detailed experimental methodologies for their evaluation, and visual representations of critical pathways and workflows to empower researchers in the field of drug discovery and development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as exceptionally versatile candidates in oncology, demonstrating the ability to suppress tumor growth through a variety of mechanisms, including the induction of apoptosis, interference with the cell cycle, and inhibition of angiogenesis.[3] Their efficacy has been demonstrated against a range of cancers, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines.[3][6]

Core Mechanisms of Anticancer Action

The anticancer effects of pyridine derivatives are multifaceted, often targeting key cellular processes that are dysregulated in cancer.

-

Kinase Inhibition: A primary mechanism involves the inhibition of crucial kinases. For example, certain pyridine-urea derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis essential for tumor growth.[1][3] By blocking VEGFR-2 phosphorylation, these compounds disrupt the signaling cascade that leads to the formation of new blood vessels, effectively starving the tumor.

-

Cell Cycle Arrest: Many pyridine compounds exert their effects by disrupting the normal progression of the cell cycle. Some derivatives have been shown to induce G2/M phase arrest in cancer cells, preventing them from entering mitosis and proliferating.[6][7] This is often achieved through the upregulation of cell cycle inhibitors like p21 and the tumor suppressor protein p53.[6]

-

Induction of Apoptosis: Triggering programmed cell death, or apoptosis, is another key strategy. Pyridine derivatives can initiate this process through various signaling pathways, including the upregulation of the c-Jun N-terminal kinase (JNK) pathway, which plays a critical role in cellular stress responses and apoptosis.[6]

-

Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is a validated target in cancer therapy. Certain pyridine analogues act as anti-tubulin agents, binding to the colchicine site and inhibiting tubulin polymerization.[7] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[2]

Antiviral Activity: A Broad-Spectrum Approach

Pyridine derivatives have demonstrated significant potential as antiviral agents, with activity reported against a wide range of viruses, including Human Immunodeficiency Virus (HIV), influenza, Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV). [8]Their mechanisms of action are diverse, targeting various stages of the viral replication cycle. [8][9]Some pyridine N-oxides act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, while others interfere with post-integrational events in the HIV replication cycle. [9][10]Other derivatives have been developed to inhibit influenza neuraminidase or the interaction between viral polymerase subunits. [11][12]

Experimental Protocol: Antiviral Screening (Cytopathic Effect Reduction Assay)

This assay is a common initial screen to evaluate the ability of a compound to protect host cells from virus-induced damage and death, known as the cytopathic effect (CPE). [13] Objective: To determine the 50% effective concentration (EC50) of a compound required to protect 50% of cells from viral CPE.

Pillars of the Protocol:

-

Causality: In a successful viral infection, host cells are often killed. An effective antiviral agent will inhibit viral replication, thus preserving the viability of the host cells. This viability can be measured, often using a dye like neutral red or MTT.

-

Self-Validation: The assay includes cell controls (no virus, no compound), virus controls (virus, no compound), and toxicity controls (no virus, with compound) to ensure that the observed effect is due to antiviral activity and not compound-induced cytotoxicity.

Methodology:

-

Cell Plating: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) into a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the pyridine derivative in cell culture medium.

-

Prepare a viral stock at a concentration known to cause nearly 100% CPE within 2-3 days (e.g., 100x the 50% tissue culture infectious dose, TCID50).

-

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted compound to the appropriate wells.

-

Subsequently, add the prepared virus to the wells containing the compound and to the virus control wells. Add only medium to cell control and toxicity control wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator and monitor daily for the appearance of CPE in the virus control wells.

-

Quantification of Cell Viability:

-

Once the virus control wells show >90% CPE, quantify the number of viable cells in all wells. This is typically done by staining with a vital dye like neutral red or by using the MTT assay as described previously.

-

-

Data Analysis:

-

Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

-

Separately, calculate the 50% cytotoxic concentration (CC50) from the toxicity control wells.

-

Determine the EC50 from the dose-response curve of antiviral activity.

-

Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral candidate. [14]

-

Neuroprotective Activity: Guarding Against Neuronal Damage

A growing body of evidence supports the neuroprotective potential of pyridine derivatives. [15][16]These compounds can mitigate neuronal damage caused by conditions like cerebral ischemia and neurodegenerative diseases. [15][17]Their mechanisms often involve antioxidant and anti-inflammatory actions, such as reducing glutamate-induced oxidative stress and scavenging reactive oxygen species (ROS). [18][19]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol assesses the ability of a compound to protect neuronal cells from death induced by excessive glutamate exposure, a key mechanism in many neurological disorders. [18] Objective: To evaluate the protective effect of a pyridine derivative on neuronal cell viability following a glutamate-induced toxic insult.

Pillars of the Protocol:

-

Causality: Excessive glutamate leads to an influx of Ca2+, mitochondrial dysfunction, and increased ROS production, culminating in cell death. [18]A neuroprotective compound can interfere with this cascade, preserving cell viability.

-

Self-Validation: The experiment includes untreated control cells, cells treated only with glutamate (positive control for toxicity), and cells treated only with the test compound (to assess inherent toxicity).

Methodology:

-

Cell Culture: Culture a neuronal cell line, such as the mouse hippocampal cell line HT22, in DMEM supplemented with 10% FBS. HT22 cells are particularly sensitive to glutamate-induced oxidative stress.

-

Cell Seeding: Plate HT22 cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.

-

Pre-treatment:

-

Prepare various concentrations of the pyridine derivative in culture medium.

-

Treat the cells with the compound for 1-2 hours prior to the glutamate challenge.

-

-

Glutamate Challenge:

-

Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 2-5 mM for HT22 cells). Do not add glutamate to the untreated control wells.

-

Incubate the plate for 12-24 hours.

-

-

Assessment of Cell Viability:

-

Quantify cell viability using an appropriate method, such as the MTT assay (as described in the anticancer section) or by measuring lactate dehydrogenase (LDH) release into the medium, which is an indicator of membrane damage and cell death. [20]6. Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the untreated control cells.

-

Determine the concentration of the pyridine derivative that provides significant protection against glutamate-induced cell death.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. ijsat.org [ijsat.org]

- 4. researchgate.net [researchgate.net]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel agents show promise as anti-HIV compounds [natap.org]

- 10. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. researchgate.net [researchgate.net]

- 15. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. yufengchemicals.com [yufengchemicals.com]

- 17. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Emoxypine - Wikipedia [en.wikipedia.org]

- 20. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol, a critical intermediate in the synthesis of the thiazolidinedione class of antidiabetic drugs, most notably Pioglitazone. This document delves into the compound's chemical significance, synthesis, and characterization. The synthesis section outlines a representative protocol, including the preparation of the precursor, 2-(5-acetylpyridin-2-yl)ethanol, and its subsequent ketalization. Furthermore, this guide details the pivotal role of this compound in the multi-step synthesis of Pioglitazone, a cornerstone in the management of type 2 diabetes mellitus.

Introduction and Chemical Significance

This compound, with the CAS number 184766-50-5, is a heterocyclic organic compound featuring a pyridine ring substituted with a protected acetyl group and a primary alcohol.[1] Its molecular formula is C₁₁H₁₅NO₃, and it has a molecular weight of approximately 209.24 g/mol .[1] The significance of this molecule lies almost exclusively in its role as a key building block in the pharmaceutical industry.

The core utility of this compound is as a precursor in the synthesis of Pioglitazone.[2] Pioglitazone is an orally-active thiazolidinedione that acts as an insulin sensitizer, improving glycemic control in patients with type 2 diabetes by reducing insulin resistance.[3] The structural integrity and purity of this intermediate are paramount as they directly impact the yield and quality of the final active pharmaceutical ingredient (API).[4]

The 1,3-dioxolane group in the molecule serves as a protecting group for a ketone functionality. This protection strategy is crucial in multi-step syntheses to prevent the ketone from undergoing unwanted reactions during subsequent chemical transformations.

Synthesis of this compound: A Representative Protocol

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the key precursor, 2-(5-acetylpyridin-2-yl)ethanol, followed by the protection of the acetyl group via ketalization.

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of 2-(5-Acetylpyridin-2-yl)ethanol

The synthesis of the precursor, 2-(5-acetylpyridin-2-yl)ethanol, can be achieved through various synthetic routes. A common approach involves the introduction of a vinyl group onto a pyridine ring, followed by its conversion to an ethanol moiety.

Experimental Protocol:

-

Grignard Reaction/Kumada Coupling: 2-Bromo-5-acetylpyridine is reacted with vinylmagnesium bromide in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, in an inert solvent like tetrahydrofuran (THF). This cross-coupling reaction yields 2-(5-acetylpyridin-2-yl)ethene.

-

Hydroboration-Oxidation: The resulting vinylpyridine derivative is then subjected to hydroboration-oxidation. The compound is treated with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH). This anti-Markovnikov hydration converts the vinyl group to a 2-hydroxyethyl group, affording 2-(5-acetylpyridin-2-yl)ethanol.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

Stage 2: Ketalization to Yield this compound

The final step involves the protection of the acetyl group as a dioxolane. This is a standard acid-catalyzed reaction.

Experimental Protocol:

-

Reaction Setup: 2-(5-Acetylpyridin-2-yl)ethanol is dissolved in a suitable solvent, such as toluene. Ethylene glycol is added in excess, along with a catalytic amount of an acid catalyst, typically p-toluenesulfonic acid (p-TSA).

-

Azeotropic Removal of Water: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the formation of the ketal.

-

Workup and Purification: Upon completion, the reaction is quenched with a weak base, and the organic layer is washed and dried. The solvent is removed under reduced pressure, and the resulting this compound is purified, if necessary, by crystallization or chromatography.

Chemical Properties and Characterization

The chemical properties of this compound are dictated by its functional groups: the pyridine ring, the primary alcohol, and the dioxolane protecting group.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 184766-50-5 |

| Appearance | Expected to be a crystalline solid or viscous oil |

| Solubility | Soluble in common organic solvents |

Spectroscopic Characterization (Expected Data):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the ethanol side chain, the methyl group of the dioxolane, and the methylene protons of the dioxolane ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the pyridine ring, the ethanol side chain, the methyl group, the dioxolane ring carbons, and the quaternary carbon of the ketal.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the hydroxyl (-OH) group, C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching bands for the alcohol and the dioxolane. The absence of a strong carbonyl (C=O) peak from the acetyl group would confirm successful ketalization.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Application in the Synthesis of Pioglitazone

This compound is a pivotal intermediate in several patented synthetic routes to Pioglitazone.[5][6] The ethanol group of this molecule is typically activated and then reacted with a phenolic compound in a Williamson ether synthesis.

Caption: Role of the intermediate in the synthesis of Pioglitazone.

Key Steps in Pioglitazone Synthesis Involving the Intermediate:

-

Activation of the Hydroxyl Group: The primary alcohol of this compound is activated by converting it into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.[6]

-

Williamson Ether Synthesis: The activated intermediate is then coupled with a substituted phenol, typically 4-hydroxybenzaldehyde, under basic conditions to form an ether linkage.[6]

-

Deprotection: The dioxolane protecting group is removed by acid-catalyzed hydrolysis to regenerate the acetyl group.

-

Subsequent Transformations: The resulting molecule undergoes further reactions, including a Knoevenagel condensation with 2,4-thiazolidinedione and subsequent reduction of the newly formed double bond, to yield Pioglitazone.[7]

Conclusion

This compound is a molecule of significant industrial importance, serving as a cornerstone intermediate in the synthesis of the widely used antidiabetic drug, Pioglitazone. Its synthesis, involving the strategic use of a protecting group, highlights key principles of modern organic synthesis. A thorough understanding of its preparation and chemical properties is essential for researchers and professionals involved in the development and manufacturing of thiazolidinedione-based pharmaceuticals. This guide provides a foundational understanding of this key intermediate, from its synthesis to its critical application in drug development.

References

- Understanding Pioglitazone Hydrochloride Synthesis: Role of 5-Ethyl-2-pyridineethanol. (2026, January 4). JOCPR.

- Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis. JOCPR.

- This compound, TRC. Fisher Scientific.

- Design and Synthesis of 2-(5-ethyl-pyridine-2-yl) ethanol Analogs as Potential Microbial Agents.

- Novel process to prepare pioglitazone via several novel intermediates.

- Pioglitazone. New Drug Approvals. (2014, October 11).

- 2-(5-ethylpyridin-2-yl)ethanol. Manipal Research Portal.

- 2-Acetylpyridine. Wikipedia.

- 5-(2-Methyl-1,3-dioxolan-2-yl)

- Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies.

- This compound, TRC. Fisher Scientific.

- (PDF) Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and. Amanote Research.

- Metabolism of Ethylene Glycol and Inhibition of Alcohol Dehydrogenase by Fomepizole.

- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol | C18H20O3 | MD Topology | NMR.

- Method of producing pyridine ethanol derivative.

- Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condens

- 2-(2-Pentyl-1,3-dioxolan-2-yl)ethanol. SpectraBase.

- 5-Ethyl pyridine-2-ethanol. Sarex.

- 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum. ChemicalBook.

- 2-(5-Ethylpyridin-2-yl)ethanol | Request PDF.

- Oral Ethanol Treatment for Ethylene Glycol Intoxic

- Treating ethylene glycol poisoning with alcohol dehydrogenase inhibition, but without extracorporeal treatments: a system

- Acute ethylene glycol poisoning. PubMed.

Sources

- 1. US20090216024A1 - Processes for making pioglitazone and compounds of the processes - Google Patents [patents.google.com]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 4. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]

- 5. US7541470B2 - Processes for making pioglitazone and compounds of the processes - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2004007490A2 - A process to prepare pioglitazone via several intermediates. - Google Patents [patents.google.com]

The Pyridine Scaffold: From Obscure Alchemical Byproduct to a Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and foundational synthesis of pyridine and its derivatives. We will trace its journey from a foul-smelling curiosity isolated from burnt animal bones to its current status as an indispensable heterocyclic scaffold in pharmaceuticals, agrochemicals, and materials science. This document is structured to provide not just historical context, but also actionable, field-proven insights into the chemical principles and experimental methodologies that have evolved around this critical compound.

Part 1: The Dawn of Heterocyclic Chemistry: Discovery and Structural Elucidation

Initial Isolation: An Unpleasant Finding in Bone Oil

The story of pyridine begins not in a pristine laboratory, but in the crude, pungent oil obtained from the destructive distillation of animal bones. While early alchemists likely produced impure pyridine unknowingly, the first documented isolation and characterization is credited to the Scottish chemist Thomas Anderson in 1849. Anderson was investigating the complex mixture derived from heating animal bones to high temperatures and separated a colorless, water-miscible liquid with a notoriously unpleasant, fish-like odor.

He named the substance pyridine , a portmanteau of the Greek words πῦρ (pyr), meaning "fire," reflecting its flammability, and -idine, the standard suffix for a cyclic organic compound containing a nitrogen atom. For decades, the primary sources of pyridine were this "bone oil" and coal tar, the latter containing only about 0.1% pyridine, making isolation a laborious and inefficient process.

**1.2

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the experimental use of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol (CAS No: 184766-50-5)[1]. As a bifunctional synthetic building block, this compound offers significant strategic advantages, primarily through the use of a dioxolane protecting group for a ketone functionality. This allows for selective manipulation of the primary alcohol and pyridine core, followed by deprotection to reveal a reactive acetyl group for further derivatization. We present field-proven protocols for key transformations, including deprotection, selective oxidation, and subsequent carbon-carbon bond formation.

Introduction: A Bifunctional Building Block for Sequential Synthesis

This compound is a heterocyclic compound featuring three key functional groups: a pyridine ring, a primary alcohol, and a protected ketone (acetyl group). The true synthetic value of this reagent lies in the dioxolane moiety , which serves as a robust, acid-labile protecting group[2][3].

The concept of "orthogonal protection" is central to its utility. This strategy allows a chemist to perform reactions on one part of the molecule (e.g., the alcohol) under conditions that do not affect the protecting group, and vice-versa[4]. The dioxolane acetal is stable under basic, nucleophilic, and many reductive or oxidative conditions, making it an ideal mask for the ketone during initial synthetic steps[5]. This guide will demonstrate how to leverage this property to achieve sequential, controlled modifications of the molecular scaffold.

Compound Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol [1] |

| Appearance | Typically an oil or low-melting solid |

| CAS Number | 184766-50-5[1] |

Diagram: Strategic Utility of the Protected Pyridine Scaffold

The following diagram illustrates the central synthetic strategy. The protected core allows for two distinct reaction pathways before revealing the ketone for final derivatization.

Caption: Synthetic pathways enabled by the protected ketone functionality.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key decisions.

Protocol 1: Acid-Catalyzed Deprotection to 5-Acetyl-2-pyridineethanol

Principle: This protocol describes the hydrolytic cleavage of the dioxolane acetal under mild acidic conditions to regenerate the parent ketone. The use of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a mixed aqueous-organic solvent system is a standard and highly effective method[5]. Reaction progress should be monitored carefully to avoid potential side reactions.

Materials:

-

This compound

-

Acetone

-

Deionized Water

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 3:1 mixture of acetone and water (e.g., 10 mL acetone, 3.3 mL water per 1 gram of starting material). Stir the solution at room temperature until fully dissolved.

-

Catalyst Addition: Add a catalytic amount of p-TsOH·H₂O (0.1 to 0.2 equivalents).

-

Rationale: p-TsOH is a strong acid that is easy to handle as a solid. Using a catalytic amount ensures the reaction proceeds without being overly harsh, which could degrade the pyridine ring or the alcohol.

-

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), using a mobile phase such as 50% ethyl acetate in hexanes. The product, 5-acetyl-2-pyridineethanol, will have a lower Rf value (be more polar) than the starting material. The reaction is typically complete within 1-4 hours[5].

-

Quenching: Once the starting material is consumed, carefully add saturated aqueous NaHCO₃ solution dropwise until the solution is neutral or slightly basic (pH ~7-8), which quenches the acid catalyst.

-

Solvent Removal: Remove the acetone from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate.

-

Rationale: The product is organic-soluble and will move into the ethyl acetate layer, leaving inorganic salts in the aqueous layer.

-

-

Washing and Drying: Combine the organic layers, wash once with brine (saturated NaCl solution) to remove residual water, and then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of a Chalcone Derivative from the Deprotected Ketone

Principle: This protocol demonstrates the utility of the unmasked acetyl group by performing a Claisen-Schmidt condensation with an aromatic aldehyde (e.g., benzaldehyde) to form a chalcone[6]. Chalcones are valuable intermediates in medicinal chemistry. The reaction is base-catalyzed.

Prerequisite: This protocol begins with 5-acetyl-2-pyridineethanol, the product from Protocol 1.

Materials:

-

5-Acetyl-2-pyridineethanol

-

Benzaldehyde (or other suitable aromatic aldehyde)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Deionized Water

Procedure:

-

Reactant Solution: In a flask, dissolve 1.0 equivalent of 5-acetyl-2-pyridineethanol and 1.1 equivalents of benzaldehyde in ethanol.

-

Base Addition: Prepare a solution of NaOH in water (e.g., 20% w/v). Cool the ethanol solution of the reactants in an ice bath and slowly add 2.0-3.0 equivalents of the aqueous NaOH solution dropwise with vigorous stirring.

-

Rationale: The hydroxide deprotonates the methyl group of the acetyl moiety, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl of the aldehyde. The reaction is kept cold initially to control the reaction rate and minimize side products.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The formation of a precipitate (the chalcone product) often indicates reaction progress.

-

Isolation: If a solid has formed, collect the product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Purification: If no solid forms, or for further purification, pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and purify by recrystallization or column chromatography.

Diagram: Chalcone Synthesis Workflow

Caption: Workflow for the base-catalyzed synthesis of a chalcone.

Protocol 3: Selective Oxidation of the Primary Alcohol

Principle: This protocol demonstrates the selective oxidation of the primary alcohol to an aldehyde while the ketone functionality remains protected by the dioxolane group. We will use Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent for primary alcohols. This transformation is crucial for applications requiring an aldehyde at this position, such as reductive amination or Wittig reactions.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

Oxidant Addition: Add 1.2 - 1.5 equivalents of Dess-Martin Periodinane in one portion.

-

Rationale: DMP is a hypervalent iodine reagent that works under mild, neutral conditions, preserving the acid-sensitive dioxolane group. A slight excess ensures complete conversion of the alcohol.

-

-

Monitoring: Stir the reaction at room temperature. The reaction is typically rapid, often completing within 1-3 hours. Monitor by TLC until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 ratio). Stir vigorously for 15-20 minutes until the organic and aqueous layers are clear.

-

Rationale: Sodium thiosulfate reduces the unreacted DMP and the iodinane byproduct to more soluble species that can be removed in the aqueous wash.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate under reduced pressure. The resulting aldehyde, 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetaldehyde, is often used directly in the next step but can be purified by silica gel chromatography if necessary.

Summary of Applications and Expected Results

| Protocol | Transformation | Key Reagents | Expected Outcome |

| 1 | Acetal Deprotection | p-TsOH, Acetone/H₂O | High yield (>90%) conversion to 5-acetyl-2-pyridineethanol. |

| 2 | Chalcone Synthesis | NaOH, Benzaldehyde | Moderate to good yield (60-85%) of the corresponding chalcone derivative. |

| 3 | Selective Oxidation | Dess-Martin Periodinane | High yield (>90%) of the corresponding aldehyde, with the dioxolane protecting group intact. |

References

- BenchChem. (n.d.). A Comparative Guide to Orthogonal Deprotection Strategies for Dioxolane Groups.

- Scribd. (n.d.). Facile Synthesis of 2-Acetyl Pyridine.

- Rashid, U., et al. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO.

- Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Quimica Nova.

- JETIR. (n.d.). One pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques.

- Wikipedia. (2023). 2-Acetylpyridine.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Santa Cruz Biotechnology. (n.d.). This compound Acetate.

- Fisher Scientific. (n.d.). This compound, TRC.

- ResearchGate. (2021). Aldehyde Binding through Reversible C-C Coupling with the Pincer Ligand upon Alcohol Dehydrogenation by a PNP-Ruthenium Catalyst.

- Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.

- Wang, D., et al. (2019). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. Frontiers in Chemistry.

- University of Bristol. (n.d.). Protecting Groups.

- Santa Cruz Biotechnology. (n.d.). This compound Acetate.

- Google Patents. (n.d.). Catalytic Conversion Of Alcohols To Aldehydes Or Ketones.

- ResearchGate. (n.d.). Catalyst Design for Ethanol Selective Polymerization to Long Chain Alcohols and Aldehydes.

- Royal Society of Chemistry. (2018). Ruthenium carbonyl complexes supported by pyridine-alkoxide ligands: synthesis, structure and catalytic oxidation of secondary alcohols. New Journal of Chemistry.

Sources

- 1. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jetir.org [jetir.org]

The Strategic Application of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol in the Synthesis of Novel Therapeutics

This technical guide provides an in-depth exploration of the utility of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol as a sophisticated building block in medicinal chemistry. Pyridine scaffolds are integral to the development of a wide array of therapeutic agents due to their ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1][2] This document will detail the strategic importance of this particular intermediate, focusing on its application in the synthesis of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key target in pain and inflammation research.[3]

Introduction: The Significance of the Pyridine Moiety in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of TRPV3 antagonists, the pyridine core often serves as a key pharmacophore, interacting with the target protein to modulate its activity.[3][4] The development of novel analgesics is a critical area of research, and TRPV3 antagonists have shown promise in preclinical models of neuropathic and central pain.[3][5]

The subject of this guide, this compound, is a highly functionalized pyridine derivative. Its structure incorporates two key features that make it a valuable intermediate in multi-step syntheses:

-

A Protected Carbonyl Group: The 2-methyl-1,3-dioxolane moiety serves as a protecting group for an acetyl group. This allows for selective reactions at other positions of the molecule without interference from the highly reactive ketone functionality. The dioxolane is stable to a variety of reaction conditions and can be readily removed (deprotected) under acidic conditions to reveal the acetyl group at a later stage in the synthetic sequence.

-

A Primary Alcohol: The 2-pyridineethanol portion provides a reactive handle for further molecular elaboration, such as etherification or esterification, to build more complex molecular architectures.

Core Application: A Precursor to 5-Acetyl-Pyridine Derivatives for TRPV3 Antagonists

A key strategy in the synthesis of certain (pyridin-2-yl)methanol-based TRPV3 antagonists involves the incorporation of a 5-acetylpyridine moiety.[3] this compound is an ideal precursor for this purpose. The following sections provide detailed protocols for the deprotection of this intermediate and its potential subsequent use.

Protocol 1: Acid-Catalyzed Deprotection to 2-(5-acetylpyridin-2-yl)ethanol

This protocol describes the hydrolysis of the dioxolane protecting group to furnish the corresponding ketone. The causality behind this step is the acid-catalyzed cleavage of the acetal.

Experimental Workflow:

Caption: Workflow for the deprotection of the dioxolane group.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| This compound | 184766-50-5 | 209.24 | 1.0 |

| Acetone | 67-64-1 | 58.08 | 20 mL |

| Water | 7732-18-5 | 18.02 | 5 mL |

| Pyridinium p-toluenesulfonate (PPTS) | 24057-28-1 | 251.30 | 0.1 |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed |

| Brine | N/A | N/A | As needed |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |

| Silica Gel | 7631-86-9 | 60.08 | As needed |

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a mixture of acetone (20 mL) and water (5 mL), add pyridinium p-toluenesulfonate (PPTS) (0.1 mmol).

-

Heating: Heat the reaction mixture to 60 °C and stir.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure. Add ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(5-acetylpyridin-2-yl)ethanol.

Trustworthiness and Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of the more polar product on TLC. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Illustrative Suzuki-Miyaura Coupling for Elaboration

This hypothetical protocol illustrates how the deprotected intermediate, 2-(5-acetylpyridin-2-yl)ethanol, could be further functionalized. For this example, we will first convert the alcohol to a bromide, which is a common precursor for cross-coupling reactions.

Synthetic Pathway:

Caption: A potential synthetic route for further functionalization.

Step-by-Step Conceptual Methodology:

-

Bromination of the Alcohol: The primary alcohol of 2-(5-acetylpyridin-2-yl)ethanol can be converted to the corresponding bromide using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

-

Suzuki-Miyaura Cross-Coupling: The resulting 2-(2-bromoethyl)-5-acetylpyridine can then undergo a Suzuki-Miyaura cross-coupling reaction with a suitable arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form a new carbon-carbon bond. This reaction is a powerful tool for constructing complex biaryl systems often found in drug candidates.

This two-step sequence demonstrates the synthetic utility of the deprotected intermediate, allowing for the introduction of diverse substituents at the 2-position of the pyridine ring, a common strategy in the optimization of lead compounds in drug discovery.[3]

Conclusion

This compound is a strategically designed intermediate for the synthesis of complex pyridine-containing molecules in medicinal chemistry. The presence of a protected acetyl group and a primary alcohol allows for sequential and regioselective modifications, making it a valuable tool for building libraries of compounds for biological screening. Its application as a precursor to 5-acetylpyridine derivatives in the development of TRPV3 antagonists highlights its importance in the quest for novel therapeutics for pain and inflammatory disorders.

References

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Gomtsyan, A. et al. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry59 , 4926–4947 (2016). [Link]

-

Voight, E. A. et al. Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist. The Journal of Organic Chemistry81 , 12060–12064 (2016). [Link]

-

TRPV3 in Drug Development. MDPI. [Link]

-

TRPV3: Structure, Diseases and Modulators. SciSpace. [Link]

-

2-(5-Ethylpyridin-2-yl)ethanol. Manipal Research Portal. [Link]

-

2-(5-Ethylpyridin-2-yl)ethanol. Request PDF on ResearchGate. [Link]

-

TRPV3 Ion Channel: From Gene to Pharmacology. MDPI. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

The Strategic Utility of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol in Modern Organic Synthesis

Introduction: A Versatile Pyridine Building Block

In the landscape of medicinal chemistry and organic synthesis, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Among the vast array of functionalized pyridines, 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol emerges as a highly versatile and strategic building block. Its unique trifunctional nature—a nucleophilic ethanol side chain, a latent acetyl group masked as a stable dioxolane, and the inherent electronic properties of the pyridine ring—offers chemists a powerful tool for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed protocols and mechanistic insights. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors. The primary focus will be on its crucial role in the synthesis of the antidiabetic drug Pioglitazone, while also touching upon its potential in creating diverse pyridine-based analogues.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 184766-50-5 |

| Appearance | Not specified, likely an oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, alcohols) |

Synthesis of the Building Block

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A logical synthetic pathway involves the initial preparation of a pyridine core with the desired substitution pattern, followed by functional group manipulations.

Protocol 1: Synthesis of 5-Acetyl-2-pyridineethanol

A plausible precursor to the title compound is 5-acetyl-2-pyridineethanol. This intermediate can be synthesized from 5-acetyl-2-methylpyridine. The conversion of the 2-methyl group to a 2-ethanol group can be achieved by reacting 2-lithiated 2-methylpyridine with ethylene oxide.[3][4]

Step-by-Step Methodology:

-

Deprotonation of 5-acetyl-2-methylpyridine: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 5-acetyl-2-methylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 1 hour at -78 °C.

-

Reaction with Ethylene Oxide: To the solution of the lithiated species, add a solution of ethylene oxide (1.5 eq.) in anhydrous THF, pre-cooled to -78 °C, via a cannula. The addition should be done slowly to control the exotherm. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-acetyl-2-pyridineethanol.

Protocol 2: Ketalization to Yield this compound

The protection of the acetyl group as a dioxolane is a standard transformation to prevent its reaction in subsequent steps.[5]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-acetyl-2-pyridineethanol (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).

-

Azeotropic Water Removal: Equip the reaction flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux and continuously remove the water formed during the reaction as an azeotrope with toluene. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to the target building block.

Application in the Synthesis of Pioglitazone

A prominent application of this compound is in the synthesis of Pioglitazone, an anti-diabetic drug of the thiazolidinedione class.[1] The building block provides the 2-(5-ethylpyridin-2-yl)ethoxy side chain after a few synthetic transformations.